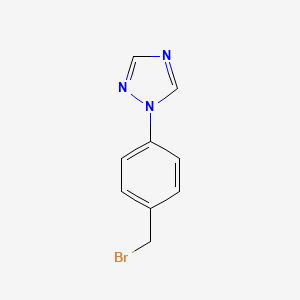

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Overview

Description

“1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” is an organic compound. It’s a trifunctional building block that contains a bromine synthetic handle .

Synthesis Analysis

The synthesis of compounds similar to “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” involves various methods. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of BrCN .Molecular Structure Analysis

The molecular structure of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be analyzed using various techniques. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be complex. For instance, the substitution of the bromine-containing 1,3,4-oxadiazoles has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” include its state (solid), appearance (off-white), and solubility (slightly soluble in chloroform and methanol). It has a melting point range of 81 - 83 °C .Scientific Research Applications

-

Scientific Field: Drug Development

- Application Summary : “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” is used in the synthesis of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives . These conjugates are a promising class of cancer therapeutics.

- Methods of Application : The compound is used in the construction of quaternary ammonium ADCs utilizing camptothecin derivatives WL-14 and CPTS-1 .

- Results or Outcomes : Although the in vitro antitumor activity of these ADCs was comparatively limited, the development of quaternary ammonium ADCs based on novel camptothecin derivatives as effector molecules is still a viable and promising strategy .

-

Scientific Field: Catalysis

-

Scientific Field: Material Science

-

Scientific Field: Biochemistry

- Application Summary : “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” could potentially be used in the synthesis of biochemical probes . These probes can be used for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

- Methods of Application : The compound is used in the construction of biochemical probes utilizing a light-activated benzophenone, alkyne tag, and bromine synthetic handle .

-

Scientific Field: Chemical Engineering

-

Scientific Field: Pharmaceutical Science

- Application Summary : “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” could potentially be used in the synthesis of fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) .

- Methods of Application : The compound is used in the construction of fluorescent derivatization reagents utilizing a light-activated benzophenone, alkyne tag, and bromine synthetic handle .

-

Scientific Field: Nanotechnology

Safety And Hazards

properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUAEJFAVOHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380122 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole | |

CAS RN |

58419-69-5 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

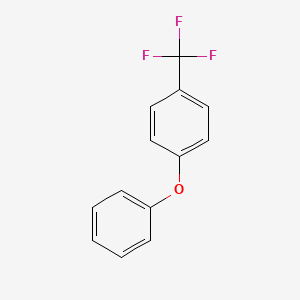

![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)